2'-Iododiazepam

説明

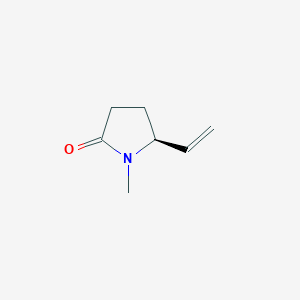

2'-Iododiazepam, also known as Iodoetomidate, is a synthetic compound that belongs to the class of benzodiazepines. It is a derivative of etomidate, which is a general anesthetic drug. 2'-Iododiazepam is mainly used in scientific research for its ability to bind to the GABA-A receptor and modulate its activity.

作用機序

2'-Iododiazepam binds to the GABA-A receptor and enhances its activity. The GABA-A receptor is a ligand-gated ion channel that regulates the flow of chloride ions into neurons. When benzodiazepines bind to the receptor, they increase the frequency of chloride ion channel opening, leading to an increase in inhibitory neurotransmission. This results in a sedative and anxiolytic effect.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 2'-Iododiazepam are similar to those of other benzodiazepines. It has sedative, anxiolytic, and anticonvulsant properties. It also has muscle relaxant properties and can induce amnesia. However, the effects of 2'-Iododiazepam are more potent and longer-lasting than other benzodiazepines.

実験室実験の利点と制限

One of the main advantages of using 2'-Iododiazepam in lab experiments is its high potency and long duration of action. This makes it useful for studying the effects of benzodiazepines on the central nervous system. Additionally, its ability to bind to the GABA-A receptor with high affinity makes it a valuable tool for investigating the binding site of benzodiazepines on the receptor.

However, there are also limitations to using 2'-Iododiazepam in lab experiments. Its high potency and long duration of action can make it difficult to control the dose and duration of exposure. Additionally, its high affinity for the GABA-A receptor can make it difficult to distinguish between the effects of 2'-Iododiazepam and other benzodiazepines.

将来の方向性

There are several future directions for research on 2'-Iododiazepam. One area of interest is the development of new benzodiazepines that have more selective binding to specific subtypes of the GABA-A receptor. This could lead to the development of more targeted and effective therapies for anxiety, insomnia, and other disorders.

Another area of interest is the development of new imaging techniques to visualize the binding of benzodiazepines to the GABA-A receptor in vivo. This could provide valuable insights into the mechanism of action of these drugs and their effects on the central nervous system.

Finally, there is a need for further research on the long-term effects of benzodiazepines on the brain and behavior. This could help to identify potential risks associated with long-term use of these drugs and inform the development of safer and more effective therapies.

科学的研究の応用

2'-Iododiazepam is mainly used in scientific research as a tool to study the GABA-A receptor. It is commonly used to investigate the binding site of benzodiazepines on the receptor and to understand the mechanism of action of these drugs. Additionally, 2'-Iododiazepam is used to study the effects of benzodiazepines on the central nervous system and to explore potential therapeutic applications.

特性

CAS番号 |

123847-23-4 |

|---|---|

製品名 |

2'-Iododiazepam |

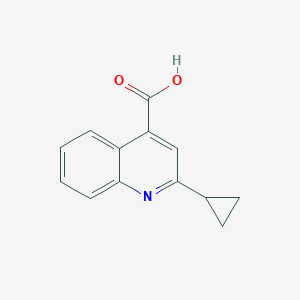

分子式 |

C16H12ClIN2O |

分子量 |

410.63 g/mol |

IUPAC名 |

7-chloro-5-(2-iodophenyl)-1-methyl-3H-1,4-benzodiazepin-2-one |

InChI |

InChI=1S/C16H12ClIN2O/c1-20-14-7-6-10(17)8-12(14)16(19-9-15(20)21)11-4-2-3-5-13(11)18/h2-8H,9H2,1H3 |

InChIキー |

DCSDXUHSHHOMKX-UHFFFAOYSA-N |

SMILES |

CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3I |

正規SMILES |

CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3I |

その他のCAS番号 |

123847-23-4 |

同義語 |

2'-IDZ 2'-iododiazepam |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-1-methyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B44884.png)

![5H-Pyrido[3,2-b]indole](/img/structure/B44905.png)